
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dimethylphenyl and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and thiols under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, compounds like this are explored for their potential to inhibit specific enzymes or receptors, making them candidates for drug development. Their ability to interact with biological targets can lead to the discovery of new treatments for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific molecular targets. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.
Uniqueness
What sets 2-((5-(((2,6-Dimethylphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C21H24N6O3S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[[5-[(2,6-dimethylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H24N6O3S/c1-13-8-9-16(27(29)30)10-17(13)23-19(28)12-31-21-25-24-18(26(21)4)11-22-20-14(2)6-5-7-15(20)3/h5-10,22H,11-12H2,1-4H3,(H,23,28) |
Clave InChI |
WAPDTPUXKPBRHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


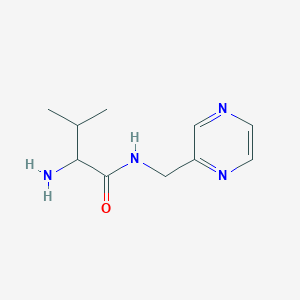
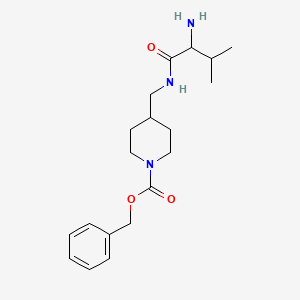
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
![3-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B14789989.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
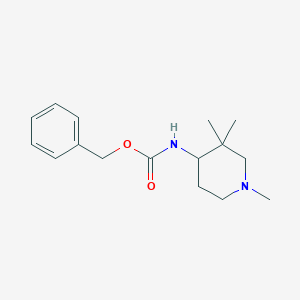
![methyl N-[1-[2-[(4-iodophenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14789997.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)
methanone](/img/structure/B14790017.png)
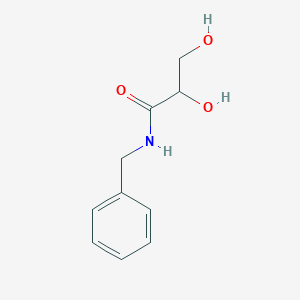
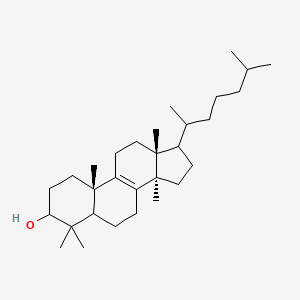
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)

